molecular formula C17H25ClN2O4S2 B2612878 5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide CAS No. 2380170-66-9

5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2612878
CAS No.: 2380170-66-9
M. Wt: 420.97
InChI Key: OENLKWRLXITMMT-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes . This compound is characterized by its complex structure, which includes a chloro-substituted benzene ring, a methoxy group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Nitration and Reduction: The acylated benzene undergoes nitration to introduce a nitro group, which is then reduced to an amine.

    Sulfonation: The amine is then sulfonated to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of glyburide, it contributes to the drug’s ability to stimulate insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels . This leads to an increase in intracellular calcium, which triggers insulin secretion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of glyburide highlights its importance in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S2/c1-23-15-3-2-14(18)12-16(15)26(21,22)19-13-17(4-10-25-11-5-17)20-6-8-24-9-7-20/h2-3,12,19H,4-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENLKWRLXITMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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